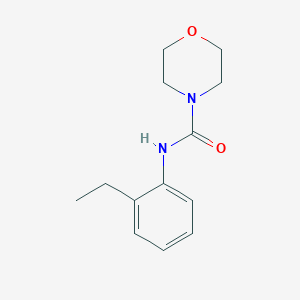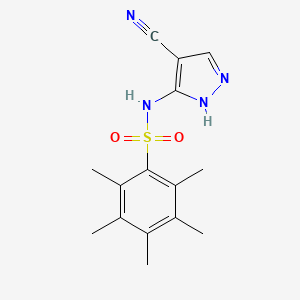
N-(2-ethylphenyl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-morpholinecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic derivative of morpholine that has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including:
1. Inhibition of inflammatory cytokines: this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Induction of apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Reduction of oxidative stress: this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
The advantages and limitations of using N-(2-ethylphenyl)-4-morpholinecarboxamide in lab experiments are:
Advantages:
1. This compound is a synthetic compound that can be easily synthesized in large quantities.
2. This compound has been extensively studied for its pharmacological properties, making it a well-characterized compound.
3. This compound has shown potential applications in various fields of research, making it a versatile compound.
Limitations:
1. The mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects.
2. This compound has not been extensively studied for its toxicity, making it important to exercise caution when working with this compound.
3. This compound may have limited solubility in some solvents, making it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(2-ethylphenyl)-4-morpholinecarboxamide, including:
1. Elucidating the mechanism of action of this compound: Further studies are needed to fully understand the mechanism of action of this compound and how it exerts its pharmacological effects.
2. Studying the toxicity of this compound: Further studies are needed to determine the toxicity of this compound and its potential side effects.
3. Developing new derivatives of this compound: Further studies are needed to develop new derivatives of this compound with improved pharmacological properties.
4. Investigating the potential use of this compound in combination therapy: Further studies are needed to investigate the potential use of this compound in combination with other drugs to enhance its pharmacological effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its pharmacological properties and has shown potential applications as an anti-inflammatory, anticancer, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of this compound, its toxicity, and its potential use in combination therapy.
合成方法
The synthesis of N-(2-ethylphenyl)-4-morpholinecarboxamide can be achieved through a multistep process that involves the reaction of 2-ethylphenylamine with ethyl chloroformate, followed by the reaction of the resulting compound with morpholine. This process yields this compound as a white crystalline powder with a melting point of 110-112°C.
科学研究应用
N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications in various fields of research. Some of the scientific research applications of this compound are:
1. Anti-inflammatory agent: this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
2. Anticancer agent: this compound has been shown to possess anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
3. Antioxidant agent: this compound has been shown to possess antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
属性
IUPAC Name |
N-(2-ethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-3-4-6-12(11)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNKWCUVAGEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)
![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)